molecular formula C28H32O17 B10852486 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-6-methoxy-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one

2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-6-methoxy-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one

Cat. No.: B10852486
M. Wt: 640.5 g/mol
InChI Key: MLOJYABWNDVJMG-UHFFFAOYSA-N
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Description

Patuletin 3-O-beta-D-robinobioside is a flavonoid glycoside derived from patuletin, a naturally occurring flavonoid. This compound is known for its potential biological activities, including antioxidant, anti-inflammatory, and hepatoprotective properties . It is commonly found in various plant species and has been the subject of numerous scientific studies due to its potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Patuletin 3-O-beta-D-robinobioside typically involves the glycosylation of patuletin with the disaccharide robinobiose. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often employs glycosyltransferases, which catalyze the transfer of the sugar moiety to the hydroxyl group of patuletin under mild conditions . Chemical glycosylation, on the other hand, involves the use of glycosyl donors and acceptors in the presence of catalysts such as Lewis acids or bases.

Industrial Production Methods: Industrial production of Patuletin 3-O-beta-D-robinobioside may involve the extraction and purification from plant sources or the use of biotechnological approaches. Extraction from plants typically involves solvent extraction followed by chromatographic techniques to isolate the compound . Biotechnological methods may include the use of genetically engineered microorganisms to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions: Patuletin 3-O-beta-D-robinobioside undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ceric ammonium nitrate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like acyl chlorides, alkyl halides, or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various esters or ethers of the compound .

Scientific Research Applications

Properties

Molecular Formula

C28H32O17

Molecular Weight

640.5 g/mol

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-methoxy-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C28H32O17/c1-8-16(32)20(36)22(38)27(42-8)41-7-14-17(33)21(37)23(39)28(44-14)45-26-19(35)15-13(6-12(31)25(40-2)18(15)34)43-24(26)9-3-4-10(29)11(30)5-9/h3-6,8,14,16-17,20-23,27-34,36-39H,7H2,1-2H3

InChI Key

MLOJYABWNDVJMG-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=C(C3=O)C(=C(C(=C4)O)OC)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O

Origin of Product

United States

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